molecular formula C18H15NO3 B11393069 6-methyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

6-methyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11393069
M. Wt: 293.3 g/mol
InChI Key: ASWAMHFCTHDPDK-UHFFFAOYSA-N
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Description

6-methyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with a carboxamide group, making it a potential candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 6-methyl-4-oxo-4H-chromene-2-carboxylic acid with 3-methylaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential therapeutic agent for treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-methyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide
  • 6-methyl-N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide
  • 6-methyl-N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide

Uniqueness

6-methyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its biological activity and selectivity. The presence of the 3-methyl group may enhance its binding affinity to certain molecular targets, making it a more potent compound compared to its analogs.

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

6-methyl-N-(3-methylphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H15NO3/c1-11-4-3-5-13(8-11)19-18(21)17-10-15(20)14-9-12(2)6-7-16(14)22-17/h3-10H,1-2H3,(H,19,21)

InChI Key

ASWAMHFCTHDPDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)C

Origin of Product

United States

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